![molecular formula C3H8N4O2S B2843614 3-Azidopropane-1-sulfonamide CAS No. 1034192-12-5](/img/structure/B2843614.png)
3-Azidopropane-1-sulfonamide
Overview
Description
3-Azidopropane-1-sulfonamide is a chemical compound with the molecular formula C3H8N4O2S and a molecular weight of 164.186 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Azidopropane-1-sulfonamide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR)-based techniques, and molecular dynamics (MD) simulations . These techniques can provide insights into the 3D structure of the compound and its interactions with other molecules .Scientific Research Applications
Medicinal Chemistry and Drug Development
3-Azidopropane-1-sulfonamide serves as a valuable scaffold for designing novel drugs. Researchers have investigated its potential as a precursor for sulfoximine and sulfonimidamide drug candidates . The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. By modifying the substituents (O–R1 bond, S–C bond, and nitrogen R3 substituent), scientists can fine-tune the compound’s properties.
Polymer Synthesis
Sulfonimidates have been utilized as precursors for polymers. Interestingly, their decomposition at elevated temperatures provides a unique route to access specific polymer classes, such as poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Alkyl Transfer Reagents
Due to their acid sensitivity, sulfonimidates can serve as alkyl transfer reagents to acids, alcohols, and phenols. Their lability under acidic conditions allows for controlled transformations .
Carbonic Anhydrase Inhibitors
Aromatic sulfonamides, including those with a sulfonic acid tail, have been investigated as membrane-impermeant carbonic anhydrase inhibitors. These compounds selectively target cancer-associated isoforms, making them promising candidates for cancer therapy .
Organic Synthesis
The sulfonamide motif plays several roles in organic synthesis. It acts as an activating group, protecting group, leaving group, and molecular scaffold. Researchers have harnessed its reactivity for diverse synthetic transformations .
Safety And Hazards
properties
IUPAC Name |
3-azidopropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2S/c4-7-6-2-1-3-10(5,8)9/h1-3H2,(H2,5,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPMNQQOQWDCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidopropane-1-sulfonamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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